9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- is a chemical compound with the molecular formula C27H20N2. It is known for its unique structure, which includes a fluorene core substituted with diamine groups at the 2 and 7 positions, and phenylmethylene groups at the N2 and N7 positions. This compound has a molecular weight of 372.461 g/mol and a boiling point of 613.1°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- typically involves the reaction of 2,7-diaminofluorene with benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethylene groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of advanced materials such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes such as DNA replication and protein synthesis, which is the basis for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-fluorene-2,7-diamine,1,3-dibromo-
- 9H-fluorene-2,7-diamine,9,9-dimethyl-N2,N7-bis(3-methylphenyl)-N2,N7-diphenyl-
Uniqueness
Compared to similar compounds, 9H-fluorene-2,7-diamine,n2,n7-bis(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
7072-11-9 |
---|---|
Molekularformel |
C27H20N2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-[7-(benzylideneamino)-9H-fluoren-2-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C27H20N2/c1-3-7-20(8-4-1)18-28-24-11-13-26-22(16-24)15-23-17-25(12-14-27(23)26)29-19-21-9-5-2-6-10-21/h1-14,16-19H,15H2 |
InChI-Schlüssel |
YMZBHUHJIBQDTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N=CC3=CC=CC=C3)C4=C1C=C(C=C4)N=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.